molecular formula C25H19ClN4O3S B5013178 6-(6-Chloro-1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(6-Chloro-1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B5013178
M. Wt: 491.0 g/mol
InChI Key: RWXDZZXLWUIUMP-UHFFFAOYSA-N
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Description

6-(6-Chloro-1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a chloro-substituted benzodioxole ring, a methylphenylmethylsulfanyl group, and a triazino-benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloro-1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

  • Formation of the Benzodioxole Ring: : The synthesis begins with the preparation of the 6-chloro-1,3-benzodioxole ring. This can be achieved through the chlorination of 1,3-benzodioxole using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.

  • Introduction of the Methylphenylmethylsulfanyl Group: : The next step involves the introduction of the 4-methylphenylmethylsulfanyl group. This can be accomplished through a nucleophilic substitution reaction, where the benzodioxole derivative is treated with 4-methylbenzenethiol in the presence of a base such as sodium hydride or potassium carbonate.

  • Formation of the Triazino-Benzoxazepine Core: : The final step involves the cyclization of the intermediate compound to form the triazino-benzoxazepine core. This can be achieved through a condensation reaction with a suitable triazine derivative, such as 2,4,6-trichloro-1,3,5-triazine, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloro-1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield dechlorinated or desulfurized products.

Scientific Research Applications

    Medicinal Chemistry: The compound is of interest for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Researchers are investigating its ability to interact with specific biological targets and pathways.

    Biology: In biological research, the compound is used to study its effects on cellular processes and its potential as a therapeutic agent.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6-(6-Chloro-1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating cellular signaling pathways and influencing cellular responses.

    Gene Expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

6-(6-Chloro-1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine can be compared with other similar compounds, such as:

    Triazino-Benzoxazepines: Compounds with similar triazino-benzoxazepine cores but different substituents. These compounds may have similar pharmacological properties but differ in their potency and selectivity.

    Benzodioxole Derivatives: Compounds with benzodioxole rings but different functional groups. These compounds may have different chemical reactivity and biological activity.

    Methylphenylmethylsulfanyl Compounds: Compounds with methylphenylmethylsulfanyl groups but different core structures. These compounds may have different applications in medicinal chemistry and industry.

The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties.

Properties

IUPAC Name

6-(6-chloro-1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-14-6-8-15(9-7-14)12-34-25-28-24-22(29-30-25)16-4-2-3-5-19(16)27-23(33-24)17-10-20-21(11-18(17)26)32-13-31-20/h2-11,23,27H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXDZZXLWUIUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC6=C(C=C5Cl)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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